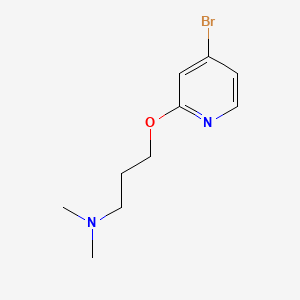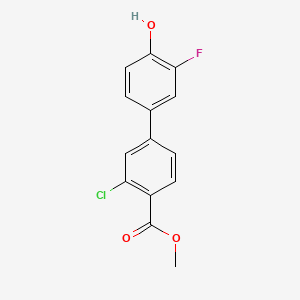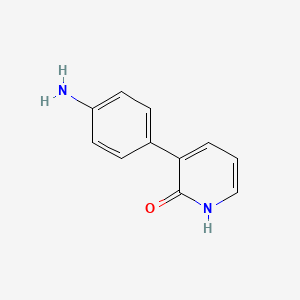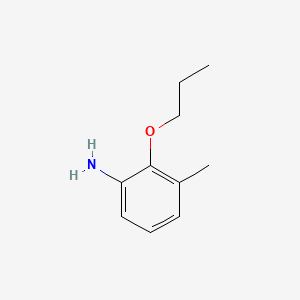
3-Methyl-2-propoxyaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-2-propoxyaniline is a chemical compound with the CAS Number: 1355248-13-3 . It has a molecular weight of 165.24 and its IUPAC name is 3-methyl-2-propoxyaniline .
Molecular Structure Analysis
The InChI code for 3-Methyl-2-propoxyaniline is1S/C10H15NO/c1-3-7-12-10-8(2)5-4-6-9(10)11/h4-6H,3,7,11H2,1-2H3 . This indicates that the molecule consists of a benzene ring (aniline part) with a methyl group (CH3) and a propoxy group (CH2CH2CH3O) attached to it. Physical And Chemical Properties Analysis
The physical and chemical properties of 3-Methyl-2-propoxyaniline include a molecular weight of 165.24 , and it is recommended to be stored in a refrigerated condition .Applications De Recherche Scientifique
Chemical Synthesis and Medicinal Chemistry
3-Methyl-2-propoxyaniline serves as a precursor in chemical syntheses, particularly in the pharmaceutical industry. A notable application includes its use in the synthesis of certain antiandrogens, where variations of 3-substituted derivatives of 2-hydroxypropionanilides have shown promising antiandrogen activity, contributing to the development of novel treatments for androgen-responsive conditions (Tucker, Crook, & Chesterson, 1988). Additionally, the compound has been utilized in synthetic pathways to create new classes of chemicals, such as in the transformation of o-bromo-N-methyl-N-n-propoxyaniline to ortho-substituted-N-methylanilines, showcasing its versatility in organic synthesis (Sisko & Weinreb, 1988).
Material Science and Polymer Research
In material science, 3-Methyl-2-propoxyaniline is explored for its potential in the fabrication of novel materials, such as conducting polymers. These materials find applications in electronics, energy storage, and sensors. The synthesis of conducting polymers doped with heteropolyanions, where 3-Methyl-2-propoxyaniline derivatives may contribute to the polymer backbone, is a key area of research. These studies aim to enhance the electrical properties and stability of conducting polymers for various technological applications (Łapkowski, Bidan, & Fournier, 1991).
Environmental Science and Bioremediation
In environmental science, derivatives of 3-Methyl-2-propoxyaniline are investigated for their role in bioremediation processes. Research into the degradation of aniline and its derivatives by bacterial strains highlights the potential of these compounds in the detoxification of industrial effluents and contaminated environments. Understanding the metabolic pathways and enzyme activities involved in the degradation of these compounds can lead to improved strategies for environmental cleanup (Liu et al., 2002).
Photoreactive Materials
The development of photoreactive 2-propoxyaniline derivatives for applications in biochemistry and molecular biology illustrates the compound's utility in research. These derivatives can be used as tools for photoaffinity labeling, aiding in the study of molecular interactions and the elucidation of biological pathways. This application underscores the compound's significance in advancing scientific understanding at the molecular level (Murai et al., 2015).
Propriétés
IUPAC Name |
3-methyl-2-propoxyaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-3-7-12-10-8(2)5-4-6-9(10)11/h4-6H,3,7,11H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIDMXIXPGUECOY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=CC=C1N)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20742814 |
Source


|
| Record name | 3-Methyl-2-propoxyaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20742814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-2-propoxyaniline | |
CAS RN |
1355248-13-3 |
Source


|
| Record name | 3-Methyl-2-propoxyaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20742814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

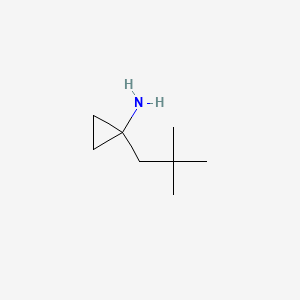
![6'-(Trifluoromethyl)-2',3'-dihydro-1'h-spiro[cyclobutane-1,4'-isoquinoline]](/img/structure/B581014.png)
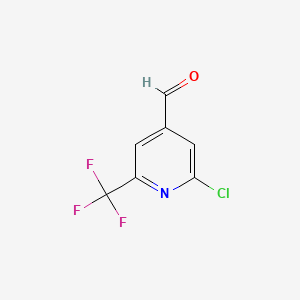
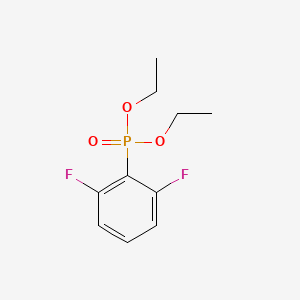
![6-(aminomethyl)benzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B581017.png)
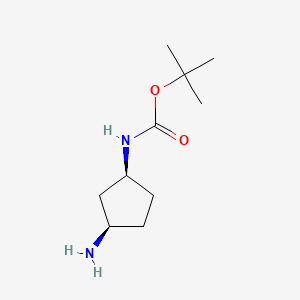
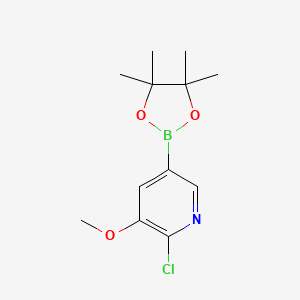
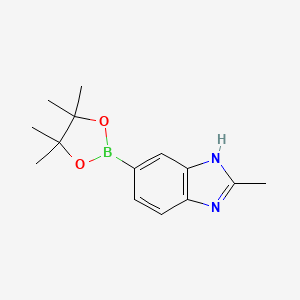
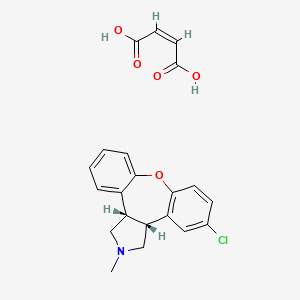
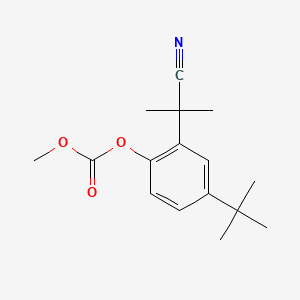
![(7R,8aS)-7-Aminohexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B581029.png)
